molecular formula C6H9F2N3O2S B13466955 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B13466955
M. Wt: 225.22 g/mol
InChI Key: HBKURLPSINVWKZ-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoroethyl group imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions to ensure the successful incorporation of the difluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of transition-metal catalysts, such as nickel, is crucial in facilitating the difluoroethylation process .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The difluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes. The difluoroethyl group can mimic other functional groups, allowing the compound to bind to active sites and inhibit enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can act as a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific combination of the difluoroethyl group with the pyrazole ring and sulfonamide group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H9F2N3O2S

Molecular Weight

225.22 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-2-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H9F2N3O2S/c1-6(7,8)4-3-5(11(2)10-4)14(9,12)13/h3H,1-2H3,(H2,9,12,13)

InChI Key

HBKURLPSINVWKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C(=C1)S(=O)(=O)N)C)(F)F

Origin of Product

United States

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